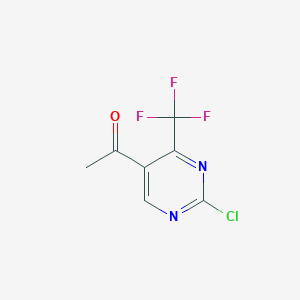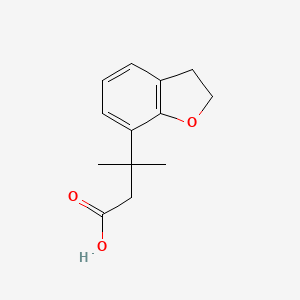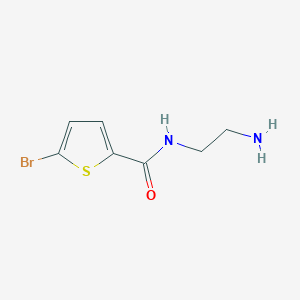![molecular formula C13H12N2O B8428376 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine](/img/structure/B8428376.png)
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine is a complex organic compound with the molecular formula C13H12N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid. This reaction leads to the formation of an intermediate, which undergoes intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenous acid to form carbonyl-containing derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Selenous acid is commonly used for selective oxidation of the methylene group.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenous acid can yield carbonyl derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its unique structure can be explored for the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
Integrastatins A and B: These compounds are natural inhibitors of HIV-1 integrase and share structural similarities with 5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-amine.
Epicoccolide A and Epicocconigrone A: These compounds also contain a tetracyclic epoxybenzooxocine fragment and are structurally related.
Uniqueness
Its ability to undergo selective oxidation and its potential as a drug candidate highlight its uniqueness compared to similar compounds .
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-amine |
InChI |
InChI=1S/C13H12N2O/c14-13-9-5-3-7-15-11(9)8-16-12-6-2-1-4-10(12)13/h1-7,13H,8,14H2 |
InChI Key |
JNMWVKAEZFXVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=N2)C(C3=CC=CC=C3O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


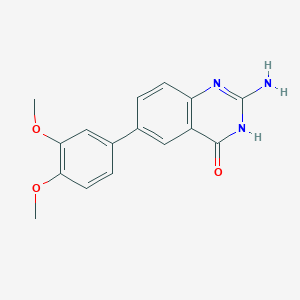



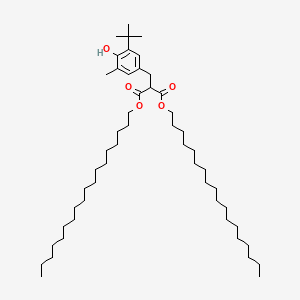

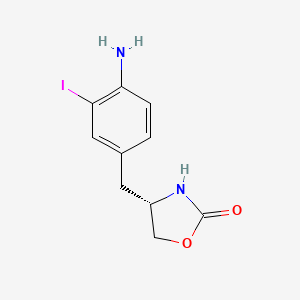
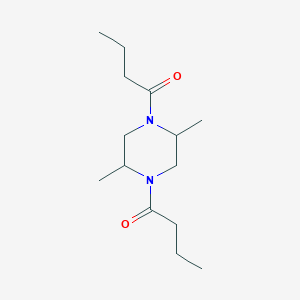
![4-{[2-(Dimethylamino)ethyl]amino}-n,n-dimethyl-3-nitrobenzamide](/img/structure/B8428363.png)

